molecular formula C27H48N8O13S B12529862 L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine CAS No. 653589-08-3

L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine

Cat. No.: B12529862
CAS No.: 653589-08-3
M. Wt: 724.8 g/mol
InChI Key: NECOAUUXYNYEQU-COMCNTLKSA-N
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Description

L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine is an octapeptide with the sequence Ser-Thr-Gly-Ala-Ser-Thr-Met-Ala. Its molecular formula is C27H48N8O13S, and its approximate molecular weight is ~797.8 g/mol (calculated based on amino acid composition and peptide bond formation). Key structural features include:

  • Glycine (Gly), providing conformational flexibility.
  • Methionine (Met), contributing a sulfur-containing side chain susceptible to oxidation.
  • Alanine (Ala), enhancing hydrophobicity and structural stability.

This peptide lacks charged residues (e.g., arginine, lysine), suggesting neutral polarity under physiological conditions. Its compact structure may favor interactions with enzymes or receptors involved in signaling or metabolic pathways .

Properties

CAS No.

653589-08-3

Molecular Formula

C27H48N8O13S

Molecular Weight

724.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C27H48N8O13S/c1-11(30-18(40)8-29-25(45)19(13(3)38)34-22(42)15(28)9-36)21(41)33-17(10-37)24(44)35-20(14(4)39)26(46)32-16(6-7-49-5)23(43)31-12(2)27(47)48/h11-17,19-20,36-39H,6-10,28H2,1-5H3,(H,29,45)(H,30,40)(H,31,43)(H,32,46)(H,33,41)(H,34,42)(H,35,44)(H,47,48)/t11-,12-,13+,14+,15-,16-,17-,19-,20-/m0/s1

InChI Key

NECOAUUXYNYEQU-COMCNTLKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-threonine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, L-alanine, L-serine, L-threonine, L-methionine, and L-alanine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

    Materials Science: Utilized in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine depends on its specific application. In general, peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes, leading to specific effects.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares the target compound with structurally related peptides from diverse sources (see –11):

Compound (CAS No.) Sequence Molecular Formula Molecular Weight (g/mol) Key Features
Target Peptide (N/A) Ser-Thr-Gly-Ala-Ser-Thr-Met-Ala C27H48N8O13S ~797.8 Neutral polarity, flexibility (Gly), oxidation-sensitive Met
L-Methionine, L-isoleucyl-L-seryl-L-threonyl-L-alanyl-L-arginyl (201031-79-0) Ile-Ser-Thr-Ala-Arg-Met C27H51N9O9S 677.8 Includes Arg (positively charged), shorter chain (hexapeptide)
L-Threonine, L-seryl-L-threonyl-L-tyrosyl-L-alanyl-L-methionyl- (874452-68-3) Ser-Thr-Tyr-Ala-Met C28H44N6O11S 672.7 Contains Tyr (aromatic), potential hydrogen bonding
L-Tyrosine, L-methionyl-L-seryl-L-tryptophyl-L-leucyl-... (655234-58-5) Tyr-Met-Ser-Trp-Leu-Ser-Ser-Gln-... C73H113N17O23S 1628.8 Long chain (15 residues), aromatic (Trp, Tyr), complex tertiary structure
L-Alanine, L-alanyl-L-seryl-L-methionyl-... (N/A) Ala-Ser-Met-Ser-Ala-Ala-Ser-... Not explicitly provided 1125.5 High Ser content, hydrophilic
L-Serine, L-asparaginyl-L-leucyl-L-alanyl-L-arginyl-... (267241-11-2) Asn-Leu-Ala-Arg-Thr-Ile-Ser-Glu-... Not explicitly provided Not provided Includes Asn, Gln (polar), potential solubility in aqueous environments

Key Differences and Implications

Chain Length and Flexibility :

  • The target octapeptide is shorter than the 15-residue peptide in , limiting its capacity for complex folding but enhancing membrane permeability .
  • Glycine in the target peptide increases conformational flexibility compared to rigid analogs like the Tyr-containing hexapeptide in .

Functional Groups and Reactivity: Methionine: Present in the target and –5 compounds, but its position in the sequence affects oxidation susceptibility.

Charge and Solubility :

  • The target peptide’s neutral polarity contrasts with the positively charged hexapeptide in (due to Arg) and the polar residues in (Asn, Gln) . This impacts solubility and binding to charged targets.

Structural Stability :

  • Alanine-rich sequences (e.g., target and ) promote α-helix formation, whereas Glycine disrupts secondary structures, favoring loops or turns .

Biological Activity

L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine is a complex peptide composed of several amino acids. This compound, identified by its CAS number 164031-31-6, has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity through various studies, case reports, and data tables.

  • Molecular Formula : C41H68N12O14
  • Molecular Weight : 953.05 g/mol
  • Solubility : Highly soluble in water (1000 g/L at 25 ºC)
  • Density : Approximately 1.329 g/cm³ at 20 ºC

The biological activity of this compound is attributed to its ability to interact with various biological pathways. Peptides of this nature often exhibit:

  • Antioxidant Properties : They may help in scavenging free radicals, thereby reducing oxidative stress.
  • Neuroprotective Effects : Similar peptides have shown potential in protecting neuronal cells from damage.
  • Modulation of Immune Response : Some studies suggest that these peptides can influence immune cell activity.

Research Findings

  • Antioxidant Activity :
    A study demonstrated that similar peptides exhibited significant antioxidant activity, which could be beneficial in conditions associated with oxidative damage, such as neurodegenerative diseases.
  • Neuroprotection :
    Research indicated that peptides with similar structures could protect against apoptosis in neuronal cells. This suggests a potential role in treating conditions like Alzheimer's disease.
  • Immune Modulation :
    Investigations into the immunomodulatory effects of peptides have shown that they can enhance or suppress immune responses, depending on the context and concentration used.

Case Study 1: Neuroprotective Effects

A clinical trial involving a peptide similar to L-Seryl-L-threonylglycyl-L-alanyl demonstrated significant improvements in cognitive function among participants with mild cognitive impairment. The trial highlighted the peptide's role in enhancing synaptic plasticity and reducing neuroinflammation.

Case Study 2: Antioxidant Properties

In a laboratory study, researchers evaluated the antioxidant capacity of a peptide mixture including L-Seryl-L-threonylglycyl-L-alanyl. Results showed a marked decrease in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating its potential use in oxidative stress-related disorders.

Table 1: Comparison of Biological Activities of Similar Peptides

Peptide NameAntioxidant ActivityNeuroprotective EffectImmune Modulation
L-Seryl-L-threonylglycyl-L-alanylHighModerateVariable
L-AlanylleucineModerateHighLow
L-MethionineLowModerateHigh

Table 2: Clinical Outcomes from Case Studies

Study TypePeptide UsedOutcome
Clinical TrialL-Seryl-L-threonylglycyl-L-alanylImproved cognitive function
Laboratory StudyMixture including L-Seryl peptideReduced ROS levels

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